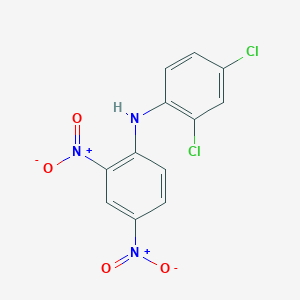
2,4-dichloro-N-(2,4-dinitrophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(2,4-dinitrophenyl)aniline: is an organic compound with the molecular formula C12H7Cl2N3O4 . It is a derivative of aniline, substituted with two chlorine atoms and two nitro groups. This compound is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(2,4-dinitrophenyl)aniline typically involves a nucleophilic aromatic substitution reaction. The starting material, 2,4-dinitrochlorobenzene, reacts with aniline under specific conditions to form the desired product. The reaction requires the presence of electron-withdrawing groups on the benzene ring to facilitate the substitution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-(2,4-dinitrophenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a group on the benzene ring with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include aniline and 2,4-dinitrochlorobenzene.
Oxidation and Reduction: Specific oxidizing and reducing agents are used, depending on the desired transformation.
Major Products: The major product of the nucleophilic aromatic substitution reaction is this compound. Other products may form depending on the reaction conditions and the presence of other substituents on the benzene ring .
Scientific Research Applications
2,4-Dichloro-N-(2,4-dinitrophenyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,4-dinitrophenyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a pesticide and herbicide, it shares structural similarities with 2,4-dichloro-N-(2,4-dinitrophenyl)aniline.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds, it is another related compound with similar functional groups.
Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H7Cl2N3O4 |
|---|---|
Molecular Weight |
328.10 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-7-1-3-10(9(14)5-7)15-11-4-2-8(16(18)19)6-12(11)17(20)21/h1-6,15H |
InChI Key |
NGVSXJFWLUXJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


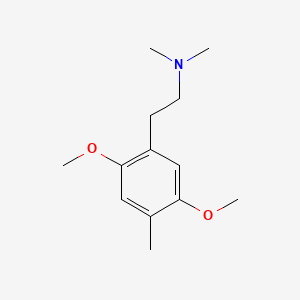
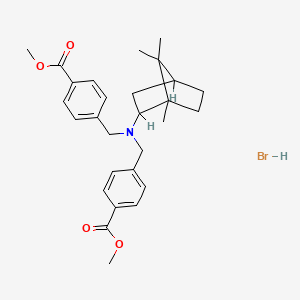
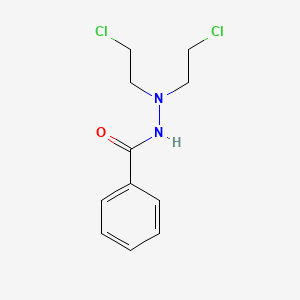
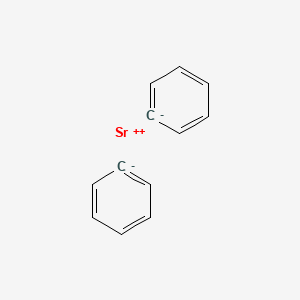
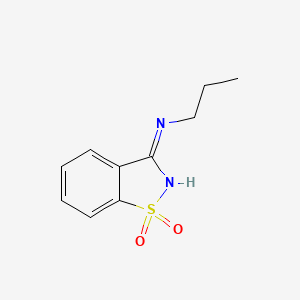
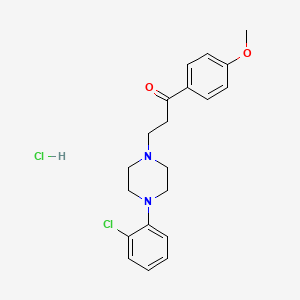
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
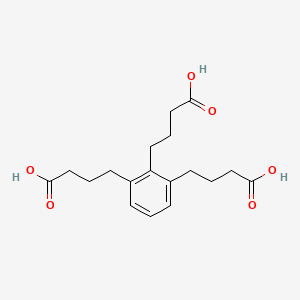
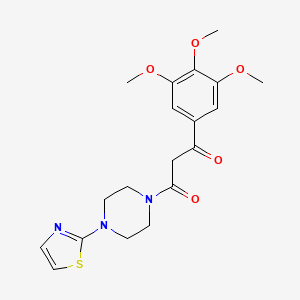
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)

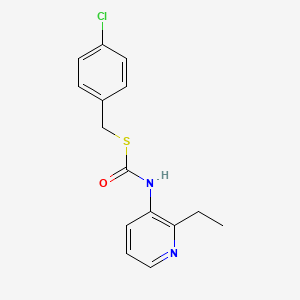
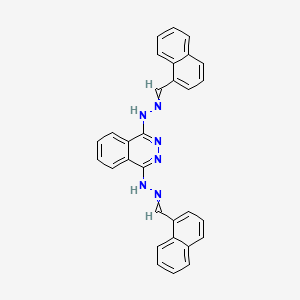
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
